molecular formula C11H16N2O4 B13954003 Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- CAS No. 61361-62-4

Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)-

Cat. No.: B13954003
CAS No.: 61361-62-4
M. Wt: 240.26 g/mol
InChI Key: VMWFSQQDIYPLMZ-UHFFFAOYSA-N
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Description

Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- is a chemical compound built around a nitrophenyl core substituted with an ethoxy group and an ethanolamine side chain. This structure is characteristic of intermediates used in organic synthesis and pharmaceutical research . Compounds featuring nitrophenyl and ethanolamine motifs are frequently explored in medicinal chemistry for their potential biological activities. For instance, structurally similar molecules are investigated in cancer research, particularly for targeting multidrug-resistant (MDR) malignancies, where specific functional groups are critical for interacting with cellular targets . The presence of the nitro group and the ethanolamino side chain makes this compound a valuable building block for the synthesis of more complex molecules. It can undergo various chemical transformations, serving as a precursor in developing potential therapeutic agents. As a key intermediate, its properties are significant for researchers in drug discovery and development pipelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61361-62-4

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(2-ethoxy-5-nitrophenyl)methylamino]ethanol

InChI

InChI=1S/C11H16N2O4/c1-2-17-11-4-3-10(13(15)16)7-9(11)8-12-5-6-14/h3-4,7,12,14H,2,5-6,8H2,1H3

InChI Key

VMWFSQQDIYPLMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Step 1: Hydroxyethylation of 2-Amino-5-nitrophenol
  • Reactants : 2-amino-5-nitrophenol, alkali (solid and/or mineral), hydroxyethylating agent (ethylene chlorohydrin or similar).
  • Solvents : Water or polar aprotic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or glycol dimethyl ether (DME).
  • Catalysts/Base : Solid alkali (e.g., hydrotalcite supported potassium oxide or sodium hydroxide) and mineral alkali (NaOH or KOH).
  • Reaction Conditions :
    • Pressure: 0.1 to 1.0 MPa (confined conditions).
    • Temperature: 100 to 145 °C.
    • Reaction time: 3 to 8 hours.
  • Procedure : The mixture of 2-amino-5-nitrophenol, alkali, and solvent is stirred and heated with the hydroxyethylating agent under controlled pressure and temperature. The reaction progress is monitored by HPLC until the raw material content is below 1.0%.
  • Work-up : Upon completion, the reaction mixture is cooled and diluted with cold water to precipitate the intermediate 2-(3-nitro-6-aminophenoxy) ethanol, which is isolated by filtration, washing, and drying.
  • Yield and Purity : Yields up to 92.4% with HPLC purity around 97.6% have been reported.
Step 2: Condensation with Ethyl Chloroformate and Hydrolysis
  • Reactants : 2-(3-nitro-6-aminophenoxy) ethanol, ethyl chloroformate.
  • Solvents : Water, glycol dimethyl ether, DMF, or DMAc.
  • Catalysts/Base : Solid alkali catalysts such as calcium carbonate, calcium oxide, calcium hydroxide, sodium hydroxide, potassium hydroxide, often supported on carriers like aluminium sesquioxide or hydrotalcite.
  • Reaction Conditions :
    • Pressure: 0.1 to 1.0 MPa.
    • Temperature: 60 to 100 °C for condensation; 50 to 90 °C for hydrolysis.
    • Reaction time: 4 to 9 hours for condensation; 4 to 7 hours for hydrolysis.
  • Procedure : The intermediate is reacted with ethyl chloroformate and catalyst under pressure and heat. After condensation, aqueous sodium hydroxide is added for hydrolysis, converting the intermediate to the target compound.
  • Work-up : The reaction mixture is diluted with water, filtered, and the solid product is washed and dried.
  • Yield and Purity : The overall yield from this step combined with step 1 exceeds 60%, with high purity of the final product.

Reaction Parameter Table

Parameter Step 1 (Hydroxyethylation) Step 2 (Condensation & Hydrolysis)
Starting Material 2-amino-5-nitrophenol 2-(3-nitro-6-aminophenoxy) ethanol
Hydroxyethylating Agent Ethylene chlorohydrin (19.3 g per 25 g amine) Ethyl chloroformate (1.0–3.0 molar equiv.)
Solvent DMF, DMAc, DME, or water Water, DME, DMF, DMAc
Catalyst/Base Solid alkali (hydrotalcite supported K2O or NaOH), mineral alkali (NaOH, KOH) Calcium carbonate, calcium oxide, hydroxides, or alkali supported catalysts
Pressure 0.1–1.0 MPa 0.1–1.0 MPa
Temperature 100–145 °C 60–100 °C (condensation), 50–90 °C (hydrolysis)
Reaction Time 3–8 hours 4–9 hours (condensation), 4–7 hours (hydrolysis)
Yield Up to 92.4% Overall > 60%
Purity (HPLC) ~97.6% >99% (final product)

Industrial and Environmental Considerations

  • The method is designed for industrial scalability , utilizing confined reaction vessels (autoclaves) and recyclable catalysts.
  • The process minimizes the generation of hazardous waste ("three wastes") and uses relatively economical reagents and solvents .
  • The reaction conditions are optimized to balance high yield and purity with moderate temperature and pressure , reducing energy consumption.
  • The use of solid alkali catalysts supported on carriers enhances catalyst recovery and reuse.

Summary of Research Outcomes

  • The patented preparation method delivers a high-yield (above 60% total yield) and high-purity (>97%) product suitable for industrial production.
  • Reaction parameters such as solvent choice, catalyst type, temperature, and pressure are crucial for optimizing the process.
  • The process is environmentally friendly and economically viable , with low waste production and catalyst recyclability.
  • Analytical monitoring by HPLC ensures reaction completion and product quality.
  • The method has been validated through industrial experiments confirming its practicality.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- (Target) C₁₁H₁₆N₂O₄ 256.26 2-ethoxy, 5-nitro Moderate lipophilicity (predicted logP ~1.5), polar nitro group enhances hydrogen bonding
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (774192-46-0) C₁₈H₂₀BrFNO₄ 429.26 3-bromo, 5-ethoxy, 4-(2-fluorobenzyloxy) Increased steric bulk; bromo/fluoro groups may reduce solubility (logP ~3.2)
(E)-N-(2-((4-(3-(2-ethoxy-5-nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride () C₂₈H₃₆ClN₃O₅ 542.06 2-ethoxy-5-nitrophenyl acryloyl, quaternary ammonium High molecular weight; cationic nature improves water solubility
N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol (HC Yellow No. 4, 59820-43-8) C₁₀H₁₃N₃O₅ 255.23 5-nitro, dual hydroxyethyl groups High water solubility due to hydroxylation; used in hair dyes
2-[{7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl}(methyl)amino]ethanol (376370-18-2) C₉H₉ClN₄O₄ 272.65 Benzoxadiazole, 7-chloro, 4-nitro Heterocyclic ring enhances aromatic stability; potential fluorescence properties

Pharmacological and Functional Activities

  • Antimicrobial Activity : The target compound’s analog in demonstrated strong activity against S. aureus and E. faecalis (MIC = 2–8 µg/mL), suggesting the 2-ethoxy-5-nitrophenyl motif may disrupt bacterial membranes or enzymes.
  • Cosmetic Applications: HC Yellow No. 4 is a nitro-aromatic dye used in hair coloring, where the nitro group provides chromophoric properties.
  • Prodrug Potential: The 2-ethoxy-5-nitrophenyl glycine ester () may act as a photolabile prodrug, releasing active agents under specific conditions.

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